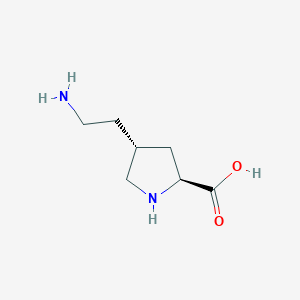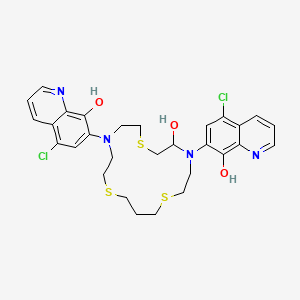
7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline rings, altering their electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .
科学的研究の応用
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic applications.
Medicine: Its potential medicinal properties are being explored for developing new drugs, particularly in the field of antimicrobial and anticancer research.
作用機序
The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .
類似化合物との比較
Similar Compounds
7,7’-(1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diyl)bis(5-chloroquinolin-8-ol): This compound shares a similar structure but with an additional oxygen atom, which can alter its chemical properties and reactivity.
7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloro-8-quinolinol):
Uniqueness
The uniqueness of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
343372-32-7 |
|---|---|
分子式 |
C29H32Cl2N4O3S3 |
分子量 |
651.7 g/mol |
IUPAC名 |
4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol |
InChI |
InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2 |
InChIキー |
GSLDSCKRJXWRLB-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
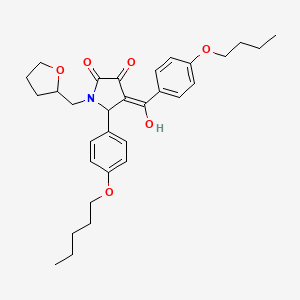
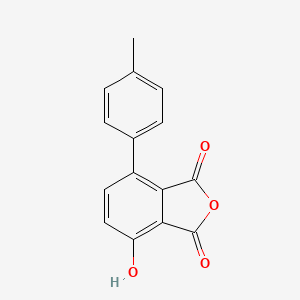
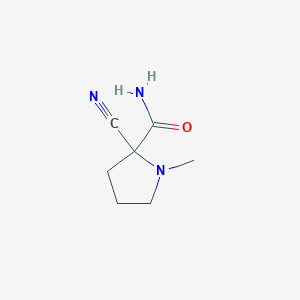
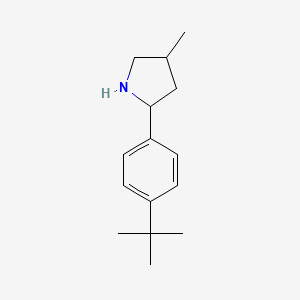
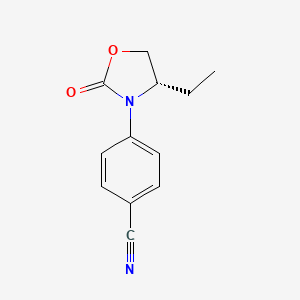

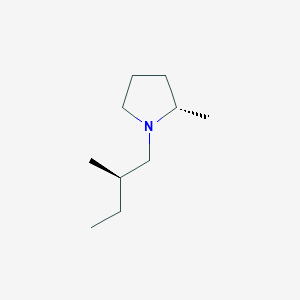
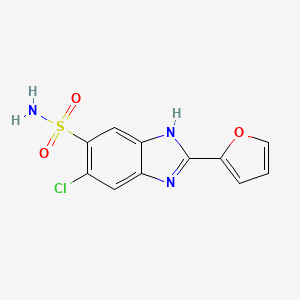
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
